5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing a thiadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with formaldehyde and methanol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiadiazole derivatives, including 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, have exhibited significant antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to combat a variety of pathogens.

Case Studies

A study evaluating various 1,3,4-thiadiazole derivatives found that compounds with halogen substitutions exhibited improved antibacterial activity compared to standard antibiotics . In vitro tests showed minimum inhibitory concentrations (MIC) as low as 25 μg/mL for certain derivatives.

Anticancer Potential

The anticancer applications of this compound are particularly promising. Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Mechanisms of Anticancer Activity

Thiadiazoles exert their anticancer effects through several mechanisms:

- Inhibition of Cell Proliferation : Compounds have been shown to decrease the viability of various cancer cell lines, including leukemia and breast cancer cells .

- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

In a recent study on new thiadiazole derivatives:

- Compounds were tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer), demonstrating significant reductions in cell viability .

- The study highlighted specific derivatives that reduced tumor growth in xenograft models without exhibiting overt toxicity .

Synthesis and Derivatization

The synthesis of this compound can be achieved through various methods involving the reaction of thiadiazole precursors with methoxymethyl groups. This flexibility allows for the creation of analogs with enhanced biological properties.

Synthetic Pathways

Common synthetic routes include:

- Nucleophilic substitution reactions where different substituents can be introduced at the C-5 position of the thiadiazole ring.

- Modification of side chains to optimize pharmacokinetic properties and biological activity.

Mecanismo De Acción

The mechanism of action of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Methoxymethyl)-1,3,4-thiadiazole

- 5-(Hydroxymethyl)-1,3,4-thiadiazole

- 5-(Ethoxymethyl)-1,3,4-thiadiazole

Uniqueness

5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.

Actividad Biológica

5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. The structural features of thiadiazoles contribute to their pharmacological potential, making them suitable for various therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its antimicrobial, anticancer, and other therapeutic properties based on recent research findings.

Structural Characteristics

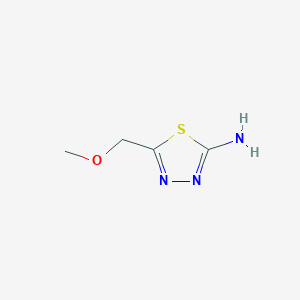

The compound can be represented as follows:

This structure features a thiadiazole ring that is known for its ability to interact with biological targets due to its electron-deficient nature and the presence of functional groups that facilitate reactivity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- Inhibition Studies : Compounds containing the 1,3,4-thiadiazole scaffold have shown activity against various bacterial strains including E. coli and Streptococcus pyogenes. One study reported a minimum inhibitory concentration (MIC) of 31.25 μg/mL for certain derivatives, outperforming standard antibiotics like ofloxacin .

- Antifungal Properties : The compound has demonstrated antifungal activity against strains such as Aspergillus niger and Candida albicans with varying degrees of effectiveness depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is notable:

- Cell Proliferation Inhibition : Studies have shown that several synthesized thiadiazole analogues exhibit significant antiproliferative effects in various cancer cell lines. For example, compounds derived from 2-amino-1,3,4-thiadiazole were evaluated for their cytostatic properties and found to inhibit tumor growth effectively .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes such as DNA replication and cell cycle progression. Some derivatives have been identified as potent inhibitors of histone deacetylases (HDAC), which are crucial in cancer cell proliferation .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis and Evaluation : A recent study synthesized new derivatives and tested their biological activities against various microbial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial and antifungal activities compared to their parent structures .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole derivatives revealed that modifications at specific positions on the thiadiazole ring significantly influence their biological efficacy. For instance, substituents at the 5-position were found to enhance antimicrobial activity while maintaining low toxicity profiles .

Comparative Analysis of Biological Activities

| Compound Name | Structure Type | Biological Activity | MIC/IC50 Values |

|---|---|---|---|

| This compound | Thiadiazole derivative | Antimicrobial | 31.25 μg/mL |

| 2-amino-5-(1-methyl-5-nitro-1H-imidazolyl)-1,3,4-thiadiazole | Nitroimidazole derivative | Anti-trypanosomal | High efficacy in Trypanosomiasis |

| Various 1,3,4-thiadiazole analogues | Thiadiazole derivatives | Anticancer | IC50 values ranging from low nanomolar to micromolar |

Propiedades

IUPAC Name |

5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDOCTTXAVVDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349782 | |

| Record name | 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15884-86-3 | |

| Record name | 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.